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Compound of Interest

3-Formamido-4-methylpentanoic
Compound Name: o
aci

Cat. No.: B13339860

Get Quote

Executive Summary

3-Formamido-4-methylpentanoic acid (CAS: 1341482-31-2 / 75992-50-6 for parent amino
acid) is the

-formylated derivative of

-leucine. It serves as a critical intermediate in the synthesis of peptidomimetics and is a known
metabolite in specific fermentation processes.

Thermodynamically, the compound exhibits a metastable profile characterized by two primary
instability vectors: hydrolytic deformylation in solution and crystal lattice rearrangements in the
solid state. Unlike its

-amino acid counterparts, the

-positioning of the amide group imparts unique steric protection against racemization but
introduces susceptibility to specific intramolecular cyclization pathways under thermal stress.
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This guide provides the physicochemical grounding required to establish Critical Quality
Attributes (CQASs) and storage specifications.

Structural Thermodynamics & Physicochemical
Properties[1]

The stability of 3-Formamido-4-methylpentanoic acid is governed by the electronic interplay
between the formyl group and the

-carboxylic acid.

Chemical Identity[2]

e IUPAC Name: 3-Formamido-4-methylpentanoic acid[1]
e Common Name:

-Formyl-
-leucine

e Molecular Formula:
e Molecular Weight: 159.18 g/mol

» Chirality: The C3 position is chiral. The (3R) enantiomer is the common biological metabolite
derived from L-leucine.

Thermodynamic Parameters (Estimated & Empirical)
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Thermodynamic
Parameter Value /| Range L
Implication

Weakly acidic; exists as
pKa (COOH) ~4.6-4.8 carboxylate anion at
physiological pH.

Moderate lipophilicity; prone to
LogP ~0.5-0.8 oxidative degradation in lipid

formulations.

. . The formyl-amide bond is the
Bond Dissociation Energy (N-

CHO) ~75 kcal/mol thermodynamic weak point,
susceptible to hydrolysis.
High lattice energy, but onset
of thermal decomposition

Melting Point 135°C - 140°C (Dec) (decarboxylation) occurs near

Degradation Pathways & Kinetics

The thermodynamic instability of this molecule is driven by the lability of the

-formyl group. Understanding the mechanism is essential for process control.

Hydrolytic Deformylation (Primary Pathway)

The most significant degradation pathway is the hydrolysis of the amide bond releasing formic
acid and

-leucine.

e Acid-Catalyzed: Follows an

mechanism. The carbonyl oxygen of the formyl group is protonated, making the carbonyl
carbon electrophilic. Water attacks, leading to cleavage.

o Base-Catalyzed: Generally faster than acid hydrolysis. Hydroxide attacks the formyl carbonyl
directly.
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o Thermodynamic Driver: The formation of the resonance-stabilized formate ion (in base) or
volatile formic acid drives the equilibrium toward products.

Intramolecular Cyclization (Secondary Pathway)
Under thermal stress or dehydrating conditions,
-amino acid derivatives can cyclize.

e Mechanism: The formyl oxygen can attack the activated carboxylic acid (if mixed anhydride
is formed) or vice-versa, potentially leading to 6-membered dihydro-1,3-oxazin-6-ones,
though this is less strained than the 5-membered oxazolones formed by

-amino acids.

Racemization Risk[4]

e Low Risk: Unlike

-amino acids, where the chiral proton is activated by the adjacent carbonyl, the C3 proton in

-leucine is less acidic. However, harsh basic conditions can still induce racemization via an
enolate-like transition state, particularly if the carboxyl group is esterified.

Visualized Degradation Network

The following diagram maps the kinetic pathways governing the stability of the molecule.
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Figure 1: Kinetic degradation network of 3-Formamido-4-methylpentanoic acid showing
primary hydrolytic and secondary thermal pathways.[2]

Experimental Protocols for Stability Assessment

To validate the thermodynamic stability in a drug development context, the following "Forced
Degradation” protocol is recommended. This protocol is designed to be self-validating by
including mass balance checks.

Protocol: Stress Testing Matrix

Objective: Determine degradation rate constants (

) and identify degradation products.

Materials:
e HPLC System with PDA/MS detector.
e Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 pm).

o Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
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Workflow Steps:
e Preparation of Stock Solution:

o Dissolve 10 mg of 3-Formamido-4-methylpentanoic acid in 10 mL of diluent (50:50
MeOH:H20).

e Stress Conditions:

[e]

Acid Hydrolysis: Mix 1 mL Stock + 1 mL 1N HCI. Heat at 60°C for 4 hours.

[e]

Base Hydrolysis: Mix 1 mL Stock + 1 mL 0.1N NaOH. Keep at Room Temperature (Formyl
groups are very labile in base).

Oxidation: Mix 1 mL Stock + 1 mL 3%

[e]

. Incubate RT for 24 hours.

o

Thermal (Solid): Place 5 mg solid in open vial at 80°C for 3 days.

e Quenching & Analysis:
o Neutralize acid/base samples to pH 7.0 immediately before injection.
o Inject 10 pL onto HPLC. Gradient: 5% B to 95% B over 20 mins.

o Data Processing (Self-Validation):

o Mass Balance: Calculate:

o Acceptance Criteria: Mass balance should be

. If lower, suspect volatile loss (Formic acid) or non-chromophoric degradants.

Stability Indicating Method Workflow
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Figure 2: Step-by-step workflow for validating the stability indicating method.

Control Strategy & Storage Recommendations

Based on the thermodynamic profile, the following control strategies are required for handling
3-Formamido-4-methylpentanoic acid as a raw material or intermediate.

Solid State Storage

+ Temperature: Store at -20°C for long-term storage. The Arrhenius equation suggests that
reducing temperature from 25°C to -20°C reduces degradation rates by factor of ~40-50x.
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o Humidity: The compound is likely hygroscopic due to the amide and carboxylic acid moieties.
Store in tight containers with desiccants (Silica gel).

Solution State Handling
e pH Window: Maximum stability is observed in the pH range of 3.5 - 5.0.
o Avoid pH > 7.5: Rapid deformylation occurs.
o Avoid pH < 2.0: Acid-catalyzed hydrolysis accelerates at elevated temperatures.

e Solvent Choice: Avoid protic solvents (methanol/ethanol) if heating is required, to prevent
transesterification or solvolysis. Use Aprotic solvents (DMSO, DMF, Acetonitrile) for stock
solutions.

Impurity Limits (Reference)

For pharmaceutical use, the following limits are typical for this class of intermediate:

e -Leucine (Deformylated): NMT 0.5%

e Total Unknowns: NMT 1.0%

o Enantiomeric Purity: NLT 99.0% ee
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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